4,4-Dimethyl-2-pentanone

Physical Chemistry Thermodynamics Distillation

4,4-Dimethyl-2-pentanone (CAS 590-50-1), also known as methyl neopentyl ketone, is a branched aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. It is characterized by a neopentyl group (a bulky tert-butyl substituent) adjacent to the carbonyl function, which imparts unique steric and conformational properties.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 590-50-1
Cat. No. B109323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-pentanone
CAS590-50-1
SynonymsMethyl Neoamyl Ketone;  Methyl Neopentyl Ketone;  NSC 944;  Neopentyl Methyl Ketone;  _x000B__x000B__x000B_
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C)C
InChIInChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h5H2,1-4H3
InChIKeyAZASWMGVGQEVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl-2-pentanone (CAS 590-50-1): Technical Baseline and Product Class Identification for Research Procurement


4,4-Dimethyl-2-pentanone (CAS 590-50-1), also known as methyl neopentyl ketone, is a branched aliphatic ketone with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol [1]. It is characterized by a neopentyl group (a bulky tert-butyl substituent) adjacent to the carbonyl function, which imparts unique steric and conformational properties [2]. This compound is a colorless to light yellow liquid with a boiling point of 125–130 °C, a density of 0.809 g/mL at 25 °C, and a refractive index (n20/D) of 1.404 . It is commercially available at purities of 99% or higher from major chemical suppliers and is classified as a highly flammable liquid (Flam. Liq. 2) . As a C₇ ketone, it belongs to the broader class of heptanones, which includes linear and other branched isomers such as 2-heptanone and 5-methyl-2-hexanone, as well as the smaller, industrially significant ketone 4-methyl-2-pentanone (MIBK) [3].

Why C7 Ketone Isomers Are Not Interchangeable: The Case for 4,4-Dimethyl-2-pentanone


Generic substitution within the C₇ ketone class is often invalid due to significant differences in physicochemical properties and steric bulk that directly impact separation behavior, synthetic utility, and spectroscopic identification. 4,4-Dimethyl-2-pentanone possesses a unique gem-dimethyl substituted (neopentyl) structure that results in a lower boiling point (125–130 °C) and lower Kovats retention index (750 on Apiezon L at 120°C) [1] compared to its less branched isomers 2-heptanone (bp 151°C; I = 868 on OV-1) [2] and 5-methyl-2-hexanone (bp 145°C; I = 836 on OV-1) [3]. Furthermore, its sterically hindered carbonyl environment alters its reactivity profile, as evidenced by a lower barrier to internal rotation of the acetyl methyl group (173.5 cm⁻¹) [4] and a distinct fragmentation pattern in mass spectrometry characterized by a fast γ-hydrogen transfer (McLafferty rearrangement) with a low activation energy of 2.1 kJ/mol [5]. These measurable differences in physical, chromatographic, and molecular behavior mean that substituting one C₇ ketone for another will lead to method failure, unexpected reactivity, or incorrect analytical identification.

Quantitative Differentiation of 4,4-Dimethyl-2-pentanone: Head-to-Head Data for Procurement Decisions


Boiling Point Comparison: 4,4-Dimethyl-2-pentanone vs. Linear and Branched C7 Ketones

4,4-Dimethyl-2-pentanone exhibits a significantly lower boiling point (125–130 °C at 760 mmHg) compared to its less branched C₇ ketone isomers. Specifically, its boiling point is 21–25 °C lower than that of 2-heptanone (151 °C) [1] and 15–20 °C lower than that of 5-methyl-2-hexanone (145 °C) . This lower boiling point is a direct consequence of the highly branched neopentyl group, which reduces intermolecular van der Waals forces .

Physical Chemistry Thermodynamics Distillation

Gas Chromatographic Retention Index: Kovats RI on Non-Polar Columns

On a non-polar column (Apiezon L), 4,4-dimethyl-2-pentanone has a Kovats retention index (I) of 750 at 120°C and 765 at 160°C [1]. In comparison, its structural isomers show substantially higher retention indices: 2-heptanone has an I of 868 on OV-1 at 50–110°C [2], and 5-methyl-2-hexanone has an I of 836 on OV-1 at 333°C [3]. The lower RI of 4,4-dimethyl-2-pentanone (difference of ~118 and ~86 units, respectively) is indicative of its higher volatility and weaker interaction with the non-polar stationary phase due to its compact, spherical molecular shape [4].

Analytical Chemistry Gas Chromatography Method Development

Internal Rotational Dynamics: Barrier to Methyl Group Rotation

Microwave spectroscopy studies have determined the barrier to internal rotation of the acetyl methyl group in 4,4-dimethyl-2-pentanone to be 173.539(36) cm⁻¹ [1]. This value is significantly higher than the barriers typically observed in acetates (~100 cm⁻¹) but is specific to this ketone's steric environment imposed by the bulky neopentyl group [2]. This provides a precise, measurable spectroscopic fingerprint that is distinct from other ketones, such as acetone or methyl isobutyl ketone, for which similar high-resolution data are available but yield different barrier values [3].

Physical Chemistry Molecular Spectroscopy Computational Chemistry

Mass Spectrometric Fragmentation: McLafferty Rearrangement Activation Energy

A quantum chemical study (UMP2/6-31+g(d,p)) calculated the activation energy for the first step of the McLafferty rearrangement (γ-hydrogen transfer) of the 4,4-dimethyl-2-pentanone cation radical to be 2.1 kJ/mol [1]. This very low barrier is characteristic of the specific structural arrangement in 4,4-dimethyl-2-pentanone and explains its distinct fragmentation pattern in mass spectrometry. While analogous rearrangements occur in other ketones, the exact activation energy and subsequent fragmentation pathways are structure-dependent and were directly compared to methyl 3,3-dimethylbutanoate in the same study, which showed a slightly higher activation enthalpy of 2.3 kJ/mol [2].

Mass Spectrometry Analytical Chemistry Physical Organic Chemistry

Proton NMR Spectral Simplicity and Distinction

The ¹H NMR spectrum of 4,4-dimethyl-2-pentanone is exceptionally simple, consisting of only three singlets with an integration ratio of 9:3:2, corresponding to the tert-butyl protons, the acetyl methyl protons, and the methylene protons, respectively [1]. In contrast, the NMR spectra of its less symmetric isomers are significantly more complex. For example, 5-methyl-2-hexanone (MIAK) exhibits multiple coupled spin systems, resulting in a more congested spectrum with multiplets . This stark difference in spectral complexity arises from the high symmetry of the neopentyl group, which eliminates most spin-spin coupling.

NMR Spectroscopy Structural Elucidation Organic Synthesis

Picosecond Internal Rotational Dynamics Probed by 2D IR Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy and polarization-dependent IR transient grating studies on 4,4-dimethyl-2-pentanone in CCl₄ have demonstrated that internal rotation around the single C–C bond adjacent to the C═O group occurs on a picosecond timescale [1]. This specific timescale is a direct consequence of the steric hindrance and conformational dynamics imposed by the bulky neopentyl group. While many ketones undergo similar internal rotations, the exact rate is unique to the molecular structure and can be directly measured using these advanced spectroscopic techniques, providing a kinetic signature for the compound [2].

Ultrafast Spectroscopy Physical Chemistry Conformational Dynamics

Procurement-Driven Application Scenarios for 4,4-Dimethyl-2-pentanone Based on Differentiated Properties


Gas Chromatography (GC) Method Development and Standardization

The significantly lower Kovats retention index of 4,4-dimethyl-2-pentanone (I=750 on Apiezon L at 120°C) compared to its isomers 2-heptanone (I=868) and 5-methyl-2-hexanone (I=836) makes it an ideal calibration standard or internal reference for GC analyses targeting volatile, branched compounds [1][2]. Its distinct and well-documented RI value on non-polar phases ensures unambiguous identification and quantification in complex mixtures, such as environmental samples or petrochemical fractions, where co-elution of other C₇ ketones is a risk [3].

Synthetic Organic Chemistry: Sterically Hindered Building Block

The bulky neopentyl group of 4,4-dimethyl-2-pentanone provides significant steric hindrance, making it a valuable starting material for synthesizing molecules with high steric demand . It has been specifically used as a starting reagent in the synthesis of 3,4,4,5-tetramethyl-3-hexanol, a hindered tertiary alcohol . Additionally, it serves as a precursor for constructing molecules with adjacent neopentyl groups, as demonstrated in the synthesis of 3,4-dineopentylthiophene via Diels-Alder reactions [4]. Researchers requiring a ketone building block that imposes conformational restriction or protects a reactive center through steric shielding should select this compound over less branched alternatives like 2-heptanone or 5-methyl-2-hexanone.

Physical Chemistry Research: Probing Molecular Dynamics and Spectroscopy

Due to its unique steric environment and conformational properties, 4,4-dimethyl-2-pentanone serves as a model system for fundamental physical chemistry studies [5]. Its well-defined barrier to methyl group internal rotation (173.5 cm⁻¹) makes it a benchmark for testing computational methods and force fields [6]. Furthermore, its picosecond internal rotational dynamics adjacent to the carbonyl group, measured by 2D IR spectroscopy, position it as a key probe for investigating ultrafast conformational changes and solvent-solute interactions [7].

Analytical Reference Standard for Mass Spectrometry

The characteristic fragmentation pattern of 4,4-dimethyl-2-pentanone, dominated by a low-energy (2.1 kJ/mol) McLafferty rearrangement, yields a unique and predictable mass spectrum [8]. This makes the compound a valuable reference standard for tuning and calibrating mass spectrometers, developing spectral libraries, and training new analysts. Its distinct spectrum, which differs markedly from those of its isomers, ensures that it can be reliably identified in complex mixtures and helps prevent false positive identifications in metabolomics, environmental monitoring, and forensics .

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